5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
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Overview
Description
5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a thiophene ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-acetylthiophene in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2(3H)-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The ethoxyphenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized furan-2(3H)-one derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted ethoxyphenyl or thiophene derivatives.
Scientific Research Applications
5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
- 5-(4-Chlorophenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
- 5-(4-Bromophenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
Uniqueness
5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, such as methoxy, chloro, or bromo groups.
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(3E)-5-(4-ethoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
InChI |
InChI=1S/C17H14O3S/c1-2-19-14-7-5-12(6-8-14)16-11-13(17(18)20-16)10-15-4-3-9-21-15/h3-11H,2H2,1H3/b13-10+ |
InChI Key |
GNTTXKMQGJMULY-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CS3)/C(=O)O2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2 |
Origin of Product |
United States |
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